molecular formula C19H20N2O5 B565167 N-(N-Benzoyl-L-tyrosyl)-L-alanine CAS No. 76264-09-0

N-(N-Benzoyl-L-tyrosyl)-L-alanine

Cat. No. B565167
CAS RN: 76264-09-0
M. Wt: 356.378
InChI Key: PSRCBRUPIDLBSA-LRDDRELGSA-N
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Description

N-Benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase (PPH, human meprin) is a brush-border membrane enzyme of small intestinal epithelial cells . It is a type I integral membrane protein composed of two disulphide-bridged subunits .


Synthesis Analysis

The enzyme is found throughout the small intestine with the activity in distal ileum being 4.5-fold higher than that in the proximal duodenum . The enzyme was found to be present in lamina propria leucocytes, human cancer cells and colorectal cancer tissue .


Molecular Structure Analysis

The enzyme consists of two similar subunits . Sodium dodecyl sulfate-polyacrylamide gel electrophoresis of the immunoaffinity-purified PPH under reducing conditions revealed a polypeptide band with a relative molecular weight (Mr) of 100,000; under nonreducing conditions a major band with Mr 200,000 was observed .


Chemical Reactions Analysis

The enzyme catalyzes the hydrolysis of peptides including insulin B-chain, angiotensins I and II, bradykinin and bradykinin derivatives, oxytocin, and substance P, in each case yielding reproducible peptide fragments .


Physical And Chemical Properties Analysis

The Km for PABA-peptide was 16.7 mM, and the pH optimum was 7.5-8.0 .

Scientific Research Applications

Analytical Methods and Neurotoxicity Studies

Research into the properties and applications of non-canonical amino acids, such as N-(N-Benzoyl-L-tyrosyl)-L-alanine, often intersects with broader studies on similar compounds and their roles in biological systems. While the specific compound N-(N-Benzoyl-L-tyrosyl)-L-alanine does not directly appear in the retrieved documents, related research provides insight into the scientific applications of analogous substances, particularly in the fields of chemical analysis and neurotoxicity studies.

  • Chemical Analysis of β-N-Methylamino-L-Alanine (BMAA) : A study by Banack and Murch (2017) on the chemical analysis of BMAA, a non-canonical amino acid implicated in neurodegenerative diseases, highlights the complexity of analyzing such compounds. The proliferation of analytical methods and the ongoing debate over their efficacy underscore the challenges and importance of accurate measurement techniques in understanding the role of unusual amino acids in biology and disease Banack & Murch, 2017.

  • Applications of Alanine Dehydrogenase (AlaDH) : AlaDH, an enzyme that catalyzes the conversion of L-alanine to pyruvate, showcases the utility of amino acid transformations in microbial metabolism and industrial applications. The work of Dave and Kadeppagari (2019) reviews the roles of AlaDH in various sectors, suggesting a framework for exploring the potential industrial and pharmaceutical applications of amino acids and their derivatives Dave & Kadeppagari, 2019.

  • Inhibitors of Alanine Racemase : Research by Azam and Jayaram (2015) on alanine racemase inhibitors underscores the significance of amino acid derivatives in developing antibacterial drugs. Since alanine racemase is crucial for bacterial cell wall synthesis and lacks homologs in humans, it represents an excellent target for antibiotic development, highlighting the medical applications of amino acid research Azam & Jayaram, 2015.

Mechanism of Action

Target of Action

The primary target of N-(N-Benzoyl-L-tyrosyl)-L-alanine is chymotrypsin , a type of protease enzyme . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins into smaller peptides.

Mode of Action

N-(N-Benzoyl-L-tyrosyl)-L-alanine interacts with chymotrypsin as a substrate . It is resistant to trypsin, another type of protease, making it specific for the assay of chymotrypsin . The compound is cleaved by chymotrypsin into N-benzoyl-L-tyrosine and L-alanine .

Biochemical Pathways

The cleavage of N-(N-Benzoyl-L-tyrosyl)-L-alanine by chymotrypsin is part of the broader protein digestion pathway . This process allows for the breakdown of dietary proteins into smaller peptides and amino acids, which can then be absorbed and utilized by the body .

Pharmacokinetics

It’s known that the compound and its breakdown products are rapidly absorbed and excreted in the urine after oral administration . The absorption rate is correlated with the intestinal chymotrypsin activity .

Result of Action

The cleavage of N-(N-Benzoyl-L-tyrosyl)-L-alanine by chymotrypsin results in the production of N-benzoyl-L-tyrosine and L-alanine . This process can be used to measure chymotrypsin activity, providing a useful diagnostic tool .

Action Environment

The action of N-(N-Benzoyl-L-tyrosyl)-L-alanine can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of chymotrypsin and, consequently, the cleavage of the compound . Additionally, the presence of other substances, such as inhibitors or competing substrates, can also influence the compound’s action .

Future Directions

The enzyme is found in lamina propria leucocytes, human cancer cells and colorectal cancer tissue, making it a potential candidate for a role in tumor formation and cancer progression .

properties

IUPAC Name

(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRUPIDLBSA-LRDDRELGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675674
Record name N-Benzoyl-L-tyrosyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-Benzoyl-L-tyrosyl)-L-alanine

CAS RN

76264-09-0
Record name N-Benzoyl-L-tyrosyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76264-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-L-tyrosyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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